physicochemical properties of 2-chloro-6-methyl-1H-purine
physicochemical properties of 2-chloro-6-methyl-1H-purine
Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-methyl-1H-purine: A Technical Guide
As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static chemical entities, but as dynamic systems of electronic and steric variables. 2-Chloro-6-methyl-1H-purine (CAS: 1681-19-2) is a prime example of such a system. Widely utilized in the synthesis of nucleoside analogs and targeted kinase inhibitors, its reactivity is governed by a delicate balance between the electrophilic C2-chlorine and the modulating effects of the C6-methyl group.
This whitepaper deconstructs the physicochemical properties, structure-activity relationship (SAR) implications, and field-proven synthetic methodologies associated with 2-chloro-6-methyl-1H-purine, providing a self-validating framework for drug development professionals.
Core Physicochemical & Structural Dynamics
The purine scaffold is inherently electron-deficient, particularly at the C2, C6, and C8 positions. In 2-chloro-6-methyl-1H-purine, the substitution pattern dictates its behavior in both biological environments and synthetic reactors. The C6-methyl group provides electron density via hyperconjugation, subtly deactivating the pyrimidine ring compared to fully halogenated analogs, while the C2-chlorine remains a prime target for transition-metal-catalyzed cross-coupling [1].
Table 1: Fundamental Physicochemical Properties
| Parameter | Value / Description | Analytical Significance |
| CAS Number | 1681-19-2 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₆H₅ClN₄ | Establishes the baseline mass for MS validation. |
| Molecular Weight | 168.59 g/mol | Critical for stoichiometric calculations in catalysis. |
| Physical Form | Yellow Solid / Colorless Crystals | Color variation often indicates trace oxidation or residual metals. |
| Purity Standard | ≥98% | Essential to prevent catalyst poisoning in downstream steps. |
| Storage Conditions | Inert atmosphere, 2-8°C | Prevents ambient moisture from inducing slow hydrolysis. |
Data aggregated from standardized chemical supplier documentation [1].
Reactivity map highlighting structural dynamics of 2-chloro-6-methyl-1H-purine.
SAR Implications: The C6-Methyl Conundrum
In rational drug design, the choice between a halogen and an alkyl group at the C6 position is never arbitrary. The C6-methyl group alters the steric bulk and removes a potential halogen-bond acceptor, which can drastically shift the binding affinity within the ATP-binding pocket of kinases.
A comparative SAR study on 4-methylbenzamide derivatives targeting leukemia cell lines (K562 and HL-60) perfectly illustrates this causality [2]. When the 2,6-dichloropurine moiety was replaced with a 2-chloro-6-methylpurine moiety, researchers observed a catastrophic loss of anticancer activity.
Table 2: Comparative SAR of Benzamide Analogs [2]
| Purine Substituent | R-Group on N-phenyl | IC₅₀ (µM) | Mechanistic Causality |
| 2,6-Dichloropurine | 3-(4-methyl-1H-imidazol-1-yl)-5-(CF₃) | 1.52 - 24.77 | C6-Cl allows favorable electrostatic interactions in the hinge region. |
| 2-Chloro-6-methylpurine | 3-(4-methyl-1H-imidazol-1-yl)-5-(CF₃) | > 50.00 | C6-CH₃ introduces steric clash and alters the electronic dipole, abolishing binding. |
Insight: This data mandates that researchers must rigorously simulate the steric impact of the C6-methyl group via in silico docking before committing to large-scale synthesis of 6-methylpurine-based libraries.
Self-Validating Experimental Protocols
To harness 2-chloro-6-methyl-1H-purine effectively, one must overcome two primary synthetic hurdles: the tautomeric nature of the unprotected N9/N7 imidazole nitrogen, and the relative inertness of the C2-chlorine bond compared to C6-halogens.
Protocol A: Regioselective N9-Protection (Blocking Tautomerism)
Causality: Unprotected 1H-purines act as bidentate ligands that rapidly poison palladium catalysts. N9-protection is mandatory prior to cross-coupling. We utilize Cesium Carbonate (Cs₂CO₃) because the large, soft cesium cation coordinates with the purine anion in a way that sterically favors electrophilic attack at the less hindered N9 position over N7.
Step-by-Step Methodology:
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Preparation: Suspend 2-chloro-6-methyl-1H-purine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.
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Base Addition: Add Cs₂CO₃ (1.5 eq). Self-Validation: Stir for 30 minutes at room temperature; the solution will transition to a homogenous light-yellow state, confirming the formation of the purine anion.
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Electrophilic Attack: Dropwise add the protecting group reagent (e.g., benzyl bromide or tetrahydropyran-2-yl chloride, 1.1 eq) at 0°C [3].
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IPC (In-Process Control): Monitor via LC-MS after 2 hours. The mass shift must correspond to the mono-alkylated product without the presence of bis-alkylation.
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Isolation: Quench with ice water, extract with EtOAc, and purify via flash chromatography to isolate the N9-isomer.
Protocol B: Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura)
Causality: The C2-Cl bond in purines is notoriously sluggish. Standard Pd(PPh₃)₄ catalysts often fail or result in competitive degradation. We must utilize a highly active catalyst system—specifically Pd₂(dba)₃ paired with a strong σ-donating N-heterocyclic carbene (NHC) ligand (e.g., L3) to increase electron density on the palladium center, thereby forcing the oxidative addition into the C2-Cl bond [4].
Step-by-Step Methodology:
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Degassing (Critical): Dissolve the N9-protected 2-chloro-6-methylpurine (1.0 eq) and arylboronic acid (1.5 eq) in anhydrous 1,4-dioxane. Sparge the solvent with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.
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Catalyst Assembly: Add Pd₂(dba)₃ (5 mol%), the NHC ligand (10 mol%), and anhydrous K₃PO₄ (2.0 eq).
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Thermal Activation: Heat the sealed reaction vessel to 60–80°C for 12 hours.
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IPC (In-Process Control): Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot validates the completion of the transmetalation and reductive elimination steps.
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Purification: Filter through a celite pad to remove palladium black, concentrate, and purify via reverse-phase HPLC to yield the C2-arylated purine.
Self-validating workflow for Pd-catalyzed C2-arylation of purine derivatives.
Conclusion
Working with 2-chloro-6-methyl-1H-purine requires a rigorous understanding of heterocycle electronics. By recognizing the steric limitations imposed by the C6-methyl group and employing advanced NHC-palladium catalysis to activate the C2-chlorine, researchers can predictably integrate this scaffold into complex molecular architectures. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing downstream attrition in drug discovery pipelines.
References
- Sigma-Aldrich.
- BenchChem. "Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity."
- AWS / Analytical Data Archive. "2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C)
- Acta Chimica Slovenica.
